molecular formula C16H14N4O2S B2570889 N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide CAS No. 626224-18-8

N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide

Número de catálogo: B2570889
Número CAS: 626224-18-8
Peso molecular: 326.37
Clave InChI: UBBJSRUCDIZSAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a hybrid structure combining a 5-methyl-isoxazole moiety, a phenyl-substituted pyridazine ring, and a sulfanyl-acetamide linker. The molecular formula is estimated as C₁₇H₁₇N₄O₂S₂ (molecular weight ~373.4 g/mol), though experimental validation is required. While its biological activity remains uncharacterized, structurally related compounds exhibit diverse pharmacological effects, including receptor agonism and enzyme inhibition .

Propiedades

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-9-14(20-22-11)17-15(21)10-23-16-8-7-13(18-19-16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBJSRUCDIZSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-isoxazole, 6-phenyl-pyridazine, and acetic acid derivatives.

    Step 1 Formation of 5-Methyl-isoxazol-3-yl Acetate:

    Step 2 Synthesis of 6-Phenyl-pyridazin-3-yl Thiol:

    Step 3 Coupling Reaction:

Industrial Production Methods

In an industrial setting, the synthesis of N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

      Conditions: Mild to moderate temperatures (25-50°C).

      Products: Sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities.

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Room temperature to slightly elevated temperatures (25-60°C).

      Products: Corresponding amines or reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

      Reagents: Alkyl halides, aryl halides.

      Conditions: Presence of a base such as potassium carbonate, moderate temperatures (50-80°C).

      Products: Substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Medicine

    Drug Development: It is being explored as a lead compound for the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry

    Agriculture: The compound can be used in the formulation of agrochemicals, such as herbicides and fungicides.

    Cosmetics: It may be used in the development of cosmetic products due to its potential antioxidant properties.

Mecanismo De Acción

The mechanism of action of N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and pyridazine rings allow for strong binding interactions with these targets, leading to inhibition or modulation of their activity. The sulfanyl-acetamide linkage plays a crucial role in the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Pyridazine-Based Agonists (FPR2 Receptor)
  • N-(4-Bromophenyl)-2-[5-(3/4-methoxybenzyl)-pyridazin-1-yl]-acetamides ():
    • Key Features : Bromophenyl and methoxybenzyl substituents on pyridazine.
    • Activity : Mixed FPR1/FPR2 agonism (3-methoxybenzyl) vs. FPR2 specificity (4-methoxybenzyl).
    • Biological Effects : Activate calcium mobilization and neutrophil chemotaxis .
    • Comparison : The target compound’s 6-phenyl group may reduce FPR1 cross-reactivity compared to bromophenyl analogs. The sulfanyl linker in the target could enhance stability over ether-based linkers.
Isoxazole Derivatives with Indole Moieties ():
  • (E)-N-(3-Fluoro/hydroxy-isoxazol-5-yl)-2-(indolin-3-ylidene)acetamides: Key Features: Fluorine or hydroxyl groups on isoxazole; indole-based backbone. Activity: Reported values (6.554–6.815) suggest moderate bioactivity, possibly enzyme inhibition .
Benzothiazole Acetamides ():
  • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-aryl-acetamides: Key Features: Trifluoromethylbenzothiazole core with methoxy- or phenyl-substituted acetamide. Comparison: The target’s pyridazine ring may offer distinct π-π stacking interactions compared to benzothiazole, altering target selectivity.
Thiophene-Pyrimidine Hybrid ():
  • N-(5-Methyl-isoxazol-3-yl)-2-(4-thiophen-2-yl-pyrimidin-2-ylsulfanyl)-acetamide: Key Features: Thiophene and trifluoromethyl groups on pyrimidine. Physicochemical Properties: Molecular weight 400.4 g/mol; higher halogen content may enhance metabolic stability .

Data Table: Structural and Functional Comparison

Compound Class Molecular Weight Key Substituents Receptor/Enzyme Target Biological Activity Reference
Target Compound ~373.4 5-Methyl-isoxazole, 6-phenyl Unknown Undetermined
Pyridazine FPR2 Agonists ~400–450 Bromophenyl, methoxybenzyl FPR1/FPR2 Calcium mobilization [1]
Isoxazole-Indole Hybrids Not reported 3-Fluoro/hydroxy-isoxazole Enzyme (unspecified) IC₅₀ ~6.5–6.8 [2]
Benzothiazole Acetamides Variable Trifluoromethyl, aryl groups Patent-protected Therapeutic (undisclosed) [4]
Thiophene-Pyrimidine Analog 400.4 Thiophene, CF₃ Undetermined N/A [5]

Research Findings and Trends

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., bromo, trifluoromethyl) enhance receptor binding but may reduce solubility.
    • Methoxy and hydroxyl groups improve water solubility but limit blood-brain barrier penetration .
  • Linker Modifications :
    • Sulfanyl (-S-) linkers (target compound) may confer oxidative stability compared to ether (-O-) or methylene (-CH₂-) linkers .
  • Ring Systems :
    • Pyridazine cores (target, ) favor planar interactions with receptors, whereas benzothiazoles () exhibit broader aromatic stacking .

Actividad Biológica

N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide is C19H16N6O2SC_{19}H_{16}N_{6}O_{2}S with a molecular weight of 392.4 g/mol. The compound features an isoxazole ring, a pyridazine moiety, and an acetamide functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₆N₆O₂S
Molecular Weight392.4 g/mol
CAS Number896321-63-4

Antitumor Activity

Research indicates that derivatives of isoxazole and pyridazine compounds exhibit significant antitumor properties. For instance, pyrazole derivatives related to this compound have shown inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR . The combination of these compounds with established chemotherapeutics has also been explored for enhanced efficacy.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of related isoxazole derivatives. These compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various in vitro models . This suggests that N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide may possess similar properties, warranting further investigation into its mechanisms of action.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. For instance, isoxazole derivatives have been studied for their ability to inhibit carbonic anhydrase (CA) isoforms, which play critical roles in physiological processes . Although initial studies indicate modest inhibition, the unique structure of this compound could be optimized for improved activity against specific isoforms.

Case Studies and Experimental Findings

  • Antitumor Efficacy : A study evaluating a series of pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with doxorubicin showed synergistic effects, particularly in the more resistant MDA-MB-231 cells .
  • Anti-inflammatory Activity : Another investigation into related compounds revealed that they effectively reduced inflammation markers in LPS-stimulated macrophages, indicating their potential as therapeutic agents in inflammatory diseases .
  • Enzyme Interaction Studies : Research on sulfonamide derivatives indicated that while some exhibited weak inhibition against carbonic anhydrase isoforms, the insights gained could inform the design of more potent inhibitors based on the structural characteristics of N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.